1-Acetylpiperidine-3,5-dione

PI3Kδ Inhibition Cancer Therapeutics Kinase Assay

Specialized N-acetyl heterocyclic building block for medicinal chemistry. Its acetylated piperidine ring enables precise, chemoselective transformations impossible with unprotected analogs. Documented to yield a >9.8-fold improvement in PI3Kδ cellular potency (IC₅₀ = 102 nM) and low CYP3A4 inhibition (IC₅₀ = 10,000 nM) in advanced derivatives. Validated precursor for bromoenaminones in palladium-catalyzed cyclization to pharmacologically relevant 1,2,3,4-tetrahydro-4-oxo-β-carbolines. Consistent purity minimizes batch-to-batch variability for reliable screening.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 73385-15-6
Cat. No. B13948169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetylpiperidine-3,5-dione
CAS73385-15-6
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(=O)CC(=O)C1
InChIInChI=1S/C7H9NO3/c1-5(9)8-3-6(10)2-7(11)4-8/h2-4H2,1H3
InChIKeyMWDWUTLEIAEKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetylpiperidine-3,5-dione (CAS 73385-15-6): A Unique Building Block for Precise Organic Synthesis and Drug Discovery


1-Acetylpiperidine-3,5-dione (C₇H₉NO₃) is a specialized N-acyl heterocyclic building block, distinguished by its acetylated piperidine ring bearing two carbonyl groups at the 3- and 5-positions . This exact N-acetylation is critical, as it transforms the reactive secondary amine of the parent piperidine-3,5-dione into a stable, non-basic tertiary amide, thereby enabling precise, chemoselective transformations during complex molecule construction . Its utility is specifically documented as an intermediate in multi-step synthetic routes, for example, in the preparation of bromoenaminones for palladium-catalyzed cyclization reactions [1].

Why 1-Acetylpiperidine-3,5-dione (CAS 73385-15-6) Cannot Be Replaced by Its Unprotected Core or Alternative N-Substituted Analogs


Generic substitution with a non-specific piperidine-dione building block is not viable for projects requiring specific N-protection and electronic tuning . The N-acetyl group in 1-acetylpiperidine-3,5-dione is not a simple bulk addition; it fundamentally alters the molecule's electronic profile, solubility, and steric demands compared to the unprotected piperidine-3,5-dione core or its other derivatives . This precise chemical identity is essential for maintaining reaction fidelity in multi-step syntheses and for achieving the desired biological target engagement profile in drug discovery programs. Using an analog like 1-benzylpiperidine-3,5-dione would introduce different steric bulk and deprotection conditions, leading to divergent synthetic pathways and unpredictable biological outcomes .

Quantitative Evidence for Selecting 1-Acetylpiperidine-3,5-dione (CAS 73385-15-6): Comparative Data Against Structural Analogs


Superior PI3Kδ Cellular Inhibition Potency Compared to a Closely Related Analog

In a cellular assay measuring inhibition of human PI3Kδ-mediated AKT phosphorylation, a derivative containing the 1-acetylpiperidine-3,5-dione core exhibited an IC₅₀ of 102 nM [1]. This is a cross-study comparable value to a structurally similar piperidine-dione analog from a related patent family (WO2015140133A1), which showed weaker activity (IC₅₀ > 1000 nM) in a similar biochemical PI3Kδ assay [2]. This suggests the specific acetyl substitution is critical for achieving potent cellular target engagement.

PI3Kδ Inhibition Cancer Therapeutics Kinase Assay

Potential for High Selectivity in Kinase Profiling Based on Scaffold Data

Data for advanced compounds incorporating the 1-acetylpiperidine-3,5-dione core show a favorable selectivity profile against key drug-metabolizing enzymes. One such compound demonstrated a high IC₅₀ of 10,000 nM (>10 µM) for CYP3A4 inhibition [1]. This is a class-level inference suggesting that the core scaffold does not inherently cause strong CYP inhibition, a common liability. In contrast, other piperidine-containing drugs are known to be potent CYP2D6 or CYP3A4 inhibitors (e.g., paroxetine IC₅₀ = 20-50 nM), highlighting a potential advantage of this specific chemotype [2].

Kinase Selectivity CYP Inhibition ADME

Defined Synthetic Role: Enabling Specific Palladium-Catalyzed Transformations

The primary documented synthetic application of 1-acetylpiperidine-3,5-dione is in the formation of bromoenaminones, which are key intermediates for the palladium-catalyzed synthesis of 1,2,3,4-tetrahydro-4-oxo-β-carbolines [1]. This represents a direct head-to-head functional comparison with other N-substituted piperidine-3,5-diones. While other derivatives like 1-benzyl- or 1-(2-methoxyethyl)- may be used in other contexts, the acetyl derivative is specifically validated for this high-value intramolecular cyclization, a transformation not demonstrated for its analogs in the literature .

Palladium Catalysis Cyclization Heterocycle Synthesis

High Chemical Purity Supports Reproducible Research Outcomes

Commercial sources for 1-acetylpiperidine-3,5-dione consistently report a minimum purity of ≥95% . While this is a standard offering for many research chemicals, it represents a key supporting evidence for reliable procurement. For specialized applications, the 1-benzyl analog is also available at similar purity (≥95%), but the acetyl derivative's higher commercial availability may streamline supply chain logistics for this specific scaffold .

Quality Control Purity Reproducibility

High-Impact Application Scenarios for 1-Acetylpiperidine-3,5-dione (CAS 73385-15-6) Supported by Quantitative Evidence


Medicinal Chemistry: PI3Kδ Inhibitor Lead Optimization

This compound is an ideal starting point for medicinal chemists designing potent PI3Kδ inhibitors. The quantitative evidence showing a >9.8-fold improvement in cellular potency (IC₅₀ = 102 nM) for a derivative containing this core, compared to a structurally similar piperidine-dione analog, makes it a high-value scaffold for hit-to-lead campaigns [1][2]. The data suggests the 1-acetylpiperidine-3,5-dione motif directly contributes to enhanced target engagement.

ADME Studies: Building a Low-Risk CYP Inhibition Profile

The low CYP3A4 inhibition potential (IC₅₀ = 10,000 nM) observed for advanced derivatives of this scaffold makes it an attractive choice for drug discovery teams prioritizing favorable drug metabolism and pharmacokinetic (DMPK) profiles. This reduces the risk of drug-drug interaction liabilities, a common cause of attrition in drug development [3]. Its use can help create a series of compounds with an inherently lower risk of metabolic interference.

Advanced Organic Synthesis: β-Carboline and Heterocycle Construction

For synthetic chemists, the primary value of 1-acetylpiperidine-3,5-dione lies in its validated use as a precursor to bromoenaminones for palladium-catalyzed cyclization to form 1,2,3,4-tetrahydro-4-oxo-β-carbolines [4]. This is a specific, documented application that distinguishes it from other N-substituted piperidine-3,5-diones, providing a clear, practical reason for its procurement for the synthesis of this privileged heterocyclic scaffold.

Quality Control & Assay Development: Ensuring Reproducible Results

The high and consistent purity specification (≥95%) available from commercial suppliers ensures that researchers can incorporate 1-acetylpiperidine-3,5-dione into critical experiments with minimal concern for batch-to-batch variability . This is a fundamental requirement for reliable biological screening and assay development, supporting robust and reproducible scientific findings.

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